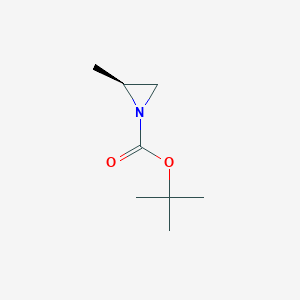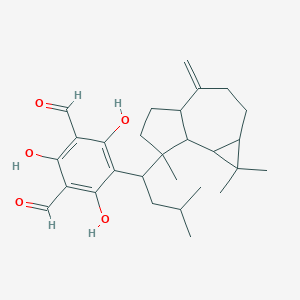
Methyl 2-(3-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-hydroxyphenyl)propanoate: is an organic compound with the molecular formula C10H12O4 . It is an ester derived from the reaction between 3-hydroxybenzoic acid and methanol . This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing Methyl 2-(3-hydroxyphenyl)propanoate involves the esterification of with in the presence of an acid catalyst such as . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(3-hydroxyphenyl)propanoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like or .
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are frequently used.
Substitution: Nucleophiles like or can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.
Industry:
Flavor and Fragrance Industry: The compound is used in the formulation of flavors and fragrances due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, it may act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methyl 3-(2-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate
Comparison:
- Methyl 2-(3-hydroxyphenyl)propanoate is unique due to its specific hydroxyl group position on the phenyl ring, which can influence its reactivity and interaction with other molecules.
- Methyl 3-(2-hydroxyphenyl)propanoate and Methyl 3-(4-hydroxyphenyl)propanoate have hydroxyl groups at different positions, leading to variations in their chemical behavior and applications.
- Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate has an additional hydroxyl group, which can further alter its reactivity and potential uses.
Propriétés
IUPAC Name |
methyl 2-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIMQYYTKDWNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)
![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)








![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)
